molecular formula C17H15ClN2O3S B2890349 N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine CAS No. 301158-87-2

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine

Cat. No.: B2890349
CAS No.: 301158-87-2
M. Wt: 362.83
InChI Key: ZHCLZYKTVLTSOC-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine is a complex organic compound that features a benzyl group, a chlorobenzenesulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine
  • N-benzyl-4-chlorobenzenesulfonamide

Uniqueness

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to similar compounds with thiazole or sulfonamide groups. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-12-20-17(24(21,22)15-9-7-14(18)8-10-15)16(23-12)19-11-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCLZYKTVLTSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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